Product packaging for Bis(1,3-dimethylbutyl) phosphonate(Cat. No.:CAS No. 13086-86-7)

Bis(1,3-dimethylbutyl) phosphonate

Cat. No.: B3366019
CAS No.: 13086-86-7
M. Wt: 249.31 g/mol
InChI Key: QYSXYFQBDRTBKO-UHFFFAOYSA-N
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Description

Contextualization of Organophosphorus Compounds in Contemporary Chemical Science

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, are integral to numerous facets of modern chemical science. mdpi.com Their unique properties, stemming from the variable oxidation states and coordination geometries of the phosphorus atom, have led to their widespread use in fields ranging from medicinal chemistry and agriculture to materials science and catalysis. kaust.edu.saiupac.org In medicine, they are found in antiviral drugs and agents for treating bone metabolic disorders. mdpi.com In agriculture, they are the backbone of many pesticides and herbicides. kaust.edu.sa Furthermore, their role as ligands in catalysis, flame retardants, and metal extractants underscores their industrial importance. kaust.edu.saiupac.org The synthesis of these compounds is a dynamic area of research, with ongoing efforts to develop more efficient, selective, and environmentally benign methods. kaust.edu.sa

Research Trajectories and Academic Significance of Bis(1,3-dimethylbutyl) Phosphonate (B1237965)

The academic footprint of Bis(1,3-dimethylbutyl) phosphonate is notably sparse, with much of the available information dating back to early explorations of organophosphorus chemistry and its industrial applications. The compound, with the chemical formula C12H27O3P, is a dialkyl phosphonate characterized by its sterically hindered 1,3-dimethylbutyl ester groups. cas.org

Initial synthesis and characterization can be traced back to the mid-20th century. A 1945 study by H. G. Cook in the Journal of the Chemical Society reported the preparation and properties of various phosphonates, including the boiling point of this compound. cas.org This early work laid the foundation for understanding the fundamental chemistry of such compounds.

Subsequent interest in this compound appears to have been primarily industrial. Patents from the latter half of the 20th century list it as a component in synergistic antioxidant compositions for lubricating oils and other organic materials susceptible to oxidative degradation. google.comgoogle.com It has also been mentioned in the context of anti-corrosion additives for various fluids. google.com This suggests a role in stabilizing materials under demanding conditions, likely owing to the antioxidant properties often associated with phosphonate esters.

Despite its industrial utility, dedicated academic studies on the synthesis, reactivity, and mechanistic pathways of this compound are conspicuously absent from recent literature. Its academic significance, therefore, lies more in its representation of a class of sterically hindered phosphonates with potential applications that have not been fully explored in an academic setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 13086-86-7 cas.org
Molecular Formula C12H27O3P cas.org
Molecular Weight 250.32 g/mol cas.org
Boiling Point 81 °C @ 0.2 Torr cas.org

Current Gaps and Future Directions in the Academic Investigation of this compound

The limited academic focus on this compound presents a number of opportunities for future research. A significant gap exists in the modern synthetic and characterization data for this compound. A thorough investigation employing contemporary analytical techniques such as multinuclear NMR spectroscopy, mass spectrometry, and X-ray crystallography would provide a more complete understanding of its structural and electronic properties.

The steric hindrance provided by the 1,3-dimethylbutyl groups is a key feature that warrants further academic exploration. Research into how this steric bulk influences the compound's reactivity, coordination chemistry, and performance in applications like catalysis or materials science could yield valuable insights. For instance, its use as a ligand for metal catalysts could lead to unique selectivity in organic transformations.

Furthermore, the antioxidant mechanism of this compound, alluded to in patent literature, remains uninvestigated from a fundamental academic perspective. Detailed mechanistic studies could elucidate the pathways by which it inhibits oxidation and could inform the design of novel, more effective antioxidants.

The development of functionalized derivatives of this compound opens another avenue for research. Introducing other functional groups could lead to the creation of novel phosphonate-based materials with tailored properties for applications in areas such as flame retardants, extractants for rare-earth elements, or as building blocks for more complex molecular architectures. mdpi.com

In essence, this compound represents a microcosm of the untapped potential within the broader class of sterically hindered organophosphorus compounds. A renewed academic focus on this and related molecules could bridge the gap between historical industrial application and modern chemical innovation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O3P+ B3366019 Bis(1,3-dimethylbutyl) phosphonate CAS No. 13086-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-methylpentan-2-yloxy)-oxophosphanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3P/c1-9(2)7-11(5)14-16(13)15-12(6)8-10(3)4/h9-12H,7-8H2,1-6H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYSXYFQBDRTBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)O[P+](=O)OC(C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3P+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864358, DTXSID701252338
Record name Bis[(4-methylpentan-2-yl)oxy](oxo)phosphanium
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Record name Phosphonic acid, bis(1,3-dimethylbutyl) ester
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Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13086-86-7
Record name Bis(1,3-dimethylbutyl) phosphonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, bis(1,3-dimethylbutyl) ester
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Record name Bis(1,3-dimethylbutyl) phosphonate
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Synthetic Methodologies and Preparation Routes for Bis 1,3 Dimethylbutyl Phosphonate

Established Synthetic Pathways for Dialkyl Phosphonates

The formation of dialkyl phosphonates is primarily achieved through several well-established reactions. The most prominent among these are the Michaelis-Arbuzov and Atherton-Todd reactions.

The Michaelis-Arbuzov reaction , first discovered by August Michaelis in 1898 and extensively studied by Aleksandr Arbuzov, is a fundamental method for creating a phosphorus-carbon bond. jk-sci.comorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate. organic-chemistry.orgresearchgate.net The mechanism proceeds via a nucleophilic SN2 attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com This intermediate then undergoes dealkylation by the halide ion to produce the final phosphonate (B1237965) product. jk-sci.comorganic-chemistry.org The reactivity of the alkyl halides is a critical factor, with the order being R′–I > R′–Br > R′–Cl. jk-sci.com While primary alkyl halides react readily, secondary and tertiary halides are often less effective. jk-sci.com

The Atherton-Todd reaction provides a method for converting dialkyl phosphites into dialkyl chlorophosphates, which are highly reactive intermediates. wikipedia.org These intermediates can then react with alcohols or amines to form phosphonates or phosphoramidates, respectively. wikipedia.orgbeilstein-journals.org The reaction is typically carried out in the presence of a base, such as a tertiary amine, and a chlorine source like carbon tetrachloride. wikipedia.org A proposed mechanism involves the base-mediated deprotonation of the dialkyl phosphite to form a phosphite anion. rsc.org This anion then reacts with the chlorine source to generate the dialkyl chlorophosphate. rsc.orgrsc.org

Another notable method is the Pudovik reaction , which involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde, ketone, or imine, in the presence of a base catalyst. tandfonline.com This reaction is particularly useful for the synthesis of α-hydroxyalkylphosphonates and α-aminoalkylphosphonates. tandfonline.com

Specific Synthesis of Bis(1,3-dimethylbutyl) Phosphonate: Reaction Mechanisms and Conditions

The synthesis of this compound can be approached using the general principles of dialkyl phosphonate synthesis, with specific considerations for the 1,3-dimethylbutyl (isohexyl) group. A common route involves the reaction of phosphorus trichloride (B1173362) with 1,3-dimethylbutanol (isohexanol). This reaction, typically performed under anhydrous conditions, leads to the formation of the corresponding dialkyl phosphite.

A plausible synthetic route would be a variation of the Michaelis-Arbuzov reaction. This would involve reacting a tri-isohexyl phosphite with an appropriate alkyl halide. However, a more direct approach is often the reaction of phosphorus trichloride with an excess of 1,3-dimethylbutanol. This reaction proceeds in a stepwise manner, with the sequential replacement of the chlorine atoms on the phosphorus trichloride with the 1,3-dimethylbutoxy group. The presence of a base, such as a tertiary amine, is often required to neutralize the hydrogen chloride gas that is evolved during the reaction.

The reaction conditions are crucial for achieving a good yield and purity. These include the reaction temperature, the stoichiometry of the reactants, and the choice of solvent. The reaction is typically carried out at a low temperature initially, with a gradual increase to drive the reaction to completion.

Optimization of Synthetic Yields and Purity for Research Applications

Optimizing the synthesis of this compound is critical for its use in research, where high purity is often required. Several factors can be fine-tuned to maximize the yield and minimize impurities.

Key Optimization Parameters:

Reactant Purity: The purity of the starting materials, particularly the 1,3-dimethylbutanol and phosphorus trichloride, is paramount. Any impurities can lead to side reactions and the formation of undesired byproducts.

Stoichiometry: The molar ratio of the alcohol to the phosphorus source is a critical parameter. Using a slight excess of the alcohol can help to ensure the complete conversion of the phosphorus precursor.

Temperature Control: Careful control of the reaction temperature is essential. The reaction is often initiated at a low temperature to control the initial exothermic reaction and then gradually warmed to ensure completion.

Solvent Selection: The choice of an inert solvent can influence the reaction rate and facilitate product isolation.

Purification Techniques: After the reaction is complete, the crude product must be purified. Common techniques include distillation under reduced pressure, given the compound's boiling point of 81 °C at 0.2 Torr. echemi.com

Interactive Data Table: Optimization of this compound Synthesis

ParameterCondition ACondition BCondition CYield (%)Purity (%)
Reactant Ratio (Alcohol:PCl₃) 3:13.2:13:17585
Temperature (°C) 0 to 250 to 50-10 to 258090
Base PyridineTriethylamineNone7888
Solvent TolueneDichloromethaneHexane7282

Note: The data in this table is illustrative and represents typical optimization experiments. Actual results may vary.

Novel Approaches in the Synthesis of this compound Analogues

The development of novel synthetic methods for phosphonate analogues is an active area of research, driven by the need for new compounds with tailored properties for various applications, including as pharmaceuticals and materials. tandfonline.comtandfonline.comnih.gov

One emerging strategy involves the use of catalytic methods to form the P-C bond. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of aryl and vinyl phosphonates. organic-chemistry.org These methods offer milder reaction conditions and greater functional group tolerance compared to traditional methods.

Another innovative approach is the direct functionalization of dialkyl phosphonates . osti.gov This strategy aims to modify existing phosphonate structures to create new analogues. For example, methods for the direct aryloxylation or alkyloxylation of dialkyl phosphonates have been developed, allowing for the synthesis of mixed phosphonates. osti.gov

The synthesis of phosphonic acid analogues of natural compounds , such as amino acids and peptides, is also a significant area of research. tandfonline.comtandfonline.com These analogues often exhibit interesting biological activities. nih.gov

Furthermore, microwave-assisted synthesis has been explored as a way to accelerate reaction times and improve yields in the preparation of H-phosphonates, which are versatile precursors to other phosphonate derivatives. mdpi.com The use of solvent-free reaction conditions is also being investigated to develop more environmentally friendly synthetic routes. nih.gov

Advanced Analytical Techniques in the Research Oriented Characterization of Bis 1,3 Dimethylbutyl Phosphonate

Spectroscopic Analysis for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable tools for probing the molecular structure of Bis(1,3-dimethylbutyl) phosphonate (B1237965). By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals details about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ³¹P (phosphorus-31).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, bis(4-methylpentan-2-yl) phosphonate, distinct signals corresponding to the different types of protons in the molecule would be expected. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the methyl groups (CH₃) would appear at a different chemical shift than the protons in the methylene (B1212753) (CH₂) and methine (CH) groups. The integration of these signals provides a ratio of the number of protons of each type.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Bis(1,3-dimethylbutyl) phosphonate would give a distinct signal. The chemical shifts of the carbon signals are indicative of their bonding environment (e.g., whether they are part of a methyl, methylene, or methine group and their proximity to the electronegative oxygen and phosphorus atoms). For some phosphonates, one-bond coupling between the carbon and phosphorus atoms (¹JCP) can be observed, providing further structural confirmation.

³¹P NMR Spectroscopy: ³¹P NMR is particularly informative for phosphorus-containing compounds. Since this compound contains a single phosphorus atom, its proton-decoupled ³¹P NMR spectrum would typically show a single sharp signal. The chemical shift of this signal is characteristic of the phosphonate group and can be used to confirm the presence of this functional group and to monitor reactions involving the phosphorus center. The chemical shift range for dialkyl phosphonates is generally well-defined.

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H0.9 - 1.5Multiplets
1.5 - 2.0Multiplets
4.0 - 4.5Multiplet
¹³C14 - 25
25 - 45
65 - 75
³¹P20 - 35Singlet

Note: The data in this table is predicted based on typical values for similar dialkyl phosphonate structures and should be considered illustrative. Actual experimental values may vary.

Infrared and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum shows absorption bands at specific wavenumbers (cm⁻¹) corresponding to different vibrational modes. For this compound, key characteristic absorption bands would include:

P=O stretching: A strong absorption band typically in the region of 1250-1200 cm⁻¹.

P-O-C stretching: Strong absorptions in the 1050-950 cm⁻¹ region.

C-H stretching and bending: Multiple bands in the regions of 2960-2850 cm⁻¹ (stretching) and 1470-1365 cm⁻¹ (bending).

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. The selection rules for Raman spectroscopy are different from those for IR, meaning that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the P=O stretching vibration is also observable in the Raman spectrum. The symmetric vibrations of the molecule often give rise to strong Raman signals.

Interactive Data Table: Characteristic Vibrational Frequencies for Dialkyl Phosphonates

Vibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)Intensity
P=O Stretch1250 - 12001250 - 1200Strong (IR), Medium (Raman)
P-O-C Stretch1050 - 9501050 - 950Strong (IR), Medium (Raman)
C-H Stretch2960 - 28502960 - 2850Strong (IR & Raman)
C-H Bend1470 - 13651470 - 1365Medium (IR & Raman)

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

In the electron ionization (EI) mass spectrum of a dialkyl phosphonate, the molecular ion peak ([M]⁺) may be observed, although it can sometimes be weak or absent. The fragmentation pattern is often characterized by the cleavage of bonds alpha and beta to the phosphorus and oxygen atoms. Common fragmentation pathways for dialkyl phosphonates include the loss of alkene fragments from the alkyl chains and cleavage of the P-O and C-O bonds. The resulting fragment ions provide valuable clues about the structure of the alkyl groups. For instance, in a related compound, 2-methylpentane, prominent fragment ions are observed at m/z values of 43 and 71.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the determination of the elemental composition with high accuracy.

Chromatographic Separations for Mixture Analysis and Quantitative Research

Chromatographic techniques are essential for separating the components of a mixture and for quantitative analysis.

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a common technique for separating and analyzing volatile and thermally stable compounds. For the analysis of dialkyl phosphonates, a GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) is often used.

The choice of the GC column is critical for achieving good separation. A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is often suitable. The oven temperature program is optimized to ensure good resolution of the analyte from other components in the sample. For quantitative analysis, an internal standard is typically used to improve the accuracy and precision of the method. In some cases, derivatization of more polar phosphonates may be necessary to improve their volatility and chromatographic behavior.

Interactive Data Table: Illustrative GC Conditions for Dialkyl Phosphonate Analysis

ParameterCondition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-Methylpolysiloxane)
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

Liquid Chromatography (LC) Methodologies

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability.

For the analysis of this compound, a reversed-phase HPLC method would be a common choice. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of

X-ray Diffraction and Crystallographic Studies of this compound Complexes

Hypothetical Research Findings:

Should such studies be conducted, the research would aim to elucidate the coordination modes of the phosphonate ligand with various metal centers. The bulky and branched 1,3-dimethylbutyl groups would likely exert significant steric influence on the crystal packing and the coordination geometry around the metal ion.

A crystallographic study would yield a detailed data table, which would include parameters such as:

Interactive Data Table: Hypothetical Crystallographic Data for a this compound Metal Complex

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (molecules per cell)4
Calculated Density (g/cm³)Value
R-factorValue

These values are placeholders and would be determined experimentally.

The analysis of the crystal structure would reveal the nature of the metal-phosphonate bond, the conformation of the alkyl chains, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. This information is fundamental to understanding the structure-property relationships of the material.

Advanced Electrochemical and Spectroelectrochemical Methods

Electrochemical techniques are powerful tools for investigating the redox properties of molecules, providing insights into their electronic structure and reactivity. For this compound, techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and spectroelectrochemistry would be employed.

These studies would typically involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response as a function of the applied potential at a working electrode. The resulting data would help to determine the oxidation and reduction potentials of the phosphonate and its metal complexes.

Hypothetical Research Findings:

Research in this area would focus on how the electronic environment of the phosphorus atom and any coordinated metal center is affected by the 1,3-dimethylbutyl substituents. The electrochemical behavior would be compared to that of other dialkyl phosphonates to understand the influence of the alkyl group's size and branching.

The key parameters obtained from electrochemical studies would be compiled in a data table, for instance:

Interactive Data Table: Hypothetical Electrochemical Data for this compound

TechniqueParameterHypothetical Value (vs. Ag/AgCl)
Cyclic VoltammetryAnodic Peak Potential (Epa)Value V
Cathodic Peak Potential (Epc)Value V
Half-wave Potential (E₁/₂)Value V
ΔEp (Epa - Epc)Value mV

These values are placeholders and would be determined experimentally.

Spectroelectrochemistry, which combines electrochemical and spectroscopic techniques (e.g., UV-Vis or EPR spectroscopy), would allow for the in-situ characterization of the species generated at different electrode potentials. This would provide direct evidence for the electronic transitions and the nature of the electrochemically generated intermediates or products.

Chemical Reactivity and Mechanistic Studies of Bis 1,3 Dimethylbutyl Phosphonate

Hydrolysis Reactions and Kinetic Investigations of Bis(1,3-dimethylbutyl) Phosphonate (B1237965)

The hydrolysis of phosphonate esters is a fundamental reaction that results in the corresponding phosphonic acids. This transformation can be catalyzed by either acid or base. The hydrolysis of dialkyl phosphonates proceeds in a two-step sequence, first forming a monoester intermediate, which then hydrolyzes to the final phosphonic acid. nih.govmdpi.com

Kinetic studies on a variety of dialkyl phosphonates have revealed that the rate of hydrolysis is significantly influenced by both electronic and steric factors. nih.govmdpi.com Generally, the reaction follows pseudo-first-order kinetics for each step. mdpi.com

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis mechanism can vary. The most common pathway is the AAc2 mechanism, which involves a nucleophilic attack of a water molecule on the protonated P=O group, leading to P-O bond cleavage. researchgate.net However, for phosphonates with bulky alkyl groups, such as the isopropyl group, an AAl1 mechanism, involving C-O bond cleavage, has also been observed. researchgate.net

The rate of acid-catalyzed hydrolysis is influenced by the steric hindrance of the alkyl groups. For instance, it has been observed that isopropyl derivatives can hydrolyze faster than methyl esters under acidic conditions. nih.gov This suggests that the stabilization of a potential carbocation intermediate in the AAl1 mechanism for branched alkyl groups could play a role. Given the branched structure of the 1,3-dimethylbutyl group, Bis(1,3-dimethylbutyl) phosphonate might also exhibit a propensity for an AAl1 hydrolysis mechanism.

Base-Catalyzed Hydrolysis:

In contrast to acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is highly sensitive to steric hindrance. An increase in the steric bulk of the alkyl groups significantly decreases the reaction rate. nih.gov For example, under basic conditions, methyl esters react much faster—reportedly 1000-fold faster—than isopropyl derivatives. nih.gov This is attributed to the steric shielding of the phosphorus atom from the incoming nucleophile (hydroxide ion). Therefore, the hydrolysis of this compound, with its bulky 1,3-dimethylbutyl groups, is expected to be significantly slower under basic conditions compared to less hindered dialkyl phosphonates.

The table below illustrates the influence of the alkyl group structure on the hydrolysis of dialkyl phosphonates.

Compound ClassHydrolysis ConditionsRelative ReactivityProbable Mechanism
Dialkyl AlkylphosphonatesAlkaline (DMSO/H₂O)n-alkyl > branched alkylSN2(P)
Diethyl AlkylphosphonatesAcidicIsopropyl > MethylAAl1 for branched
Diethyl AlkylphosphonatesBasicMethyl >> IsopropylSN2(P)

This table provides a generalized comparison based on available literature for various dialkyl phosphonates.

Transesterification and Other Alkyl Exchange Reactions Involving the Phosphonate Ester Linkage

Transesterification is a key reaction for modifying the ester groups of phosphonates. This can be achieved through alcoholysis, often under controlled conditions to favor the formation of mixed phosphonates or fully transesterified products. nih.gov Microwave-assisted continuous flow methods have been developed for the alcoholysis of dialkyl H-phosphonates, allowing for precise control over the reaction and leading to higher yields and shorter reaction times compared to traditional batch methods. nih.gov

For the synthesis of mixed phosphonates, direct functionalization strategies have been developed. One such method involves the reaction of dialkyl phosphonates with hydroxy compounds in the presence of a reagent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. This in-situ generates a highly reactive P(V) species, a phosphoryl pyridin-1-ium salt, which acts as a potent phosphonylating agent. researchgate.net

Another approach to mixed phosphonate esters involves the transesterification of pinacol (B44631) phosphonates. The ring-opening of alkylpinacol phosphonates in acidulated methanol (B129727) provides a high-yield route to phosphonic acid monomethyl esters. nih.gov A historical method for preparing mixed aryl alkyl phosphonates involves the transesterification of a diaryl phosphonate with an alcohol in the presence of an alkali metal salt catalyst. google.com

Complexation and Coordination Chemistry with Metal Ions and Ligands

Phosphonates and their corresponding acids are excellent ligands for a wide range of metal ions, leading to the formation of metal phosphonate coordination polymers. researchgate.netacs.org These materials have diverse structures and applications, including in catalysis and as anticorrosion coatings. acs.org

While there is no specific data on the complexation of this compound, the general principles of phosphonate coordination chemistry apply. The phosphorus-oxygen bond provides a hard donor site that can coordinate to various metal centers. The bulky 1,3-dimethylbutyl groups would likely influence the steric environment around the metal center in any resulting complexes, potentially affecting the coordination number and geometry.

Reactivity as a Phosphorylating Agent or Organic Intermediate in Synthesis

Dialkyl phosphonates are versatile intermediates in organic synthesis. They can be used as phosphorylating agents to introduce the phosphonate moiety into other molecules. For example, the in-situ generation of a phosphoryl pyridin-1-ium salt from a dialkyl phosphonate allows for the phosphonylation of various compounds. researchgate.net

A primary application of dialkyl phosphonates is in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes. uiowa.edu This reaction involves the deprotonation of the phosphonate to form a carbanion, which then reacts with an aldehyde or ketone.

Furthermore, dialkyl phosphonates are precursors to a variety of other organophosphorus compounds. For instance, they can be converted to mixed phosphonate esters, which have applications as enzyme inhibitors and in the synthesis of bioactive compounds. researchgate.net The Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, is a common method for synthesizing phosphonate esters. youtube.com

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies on this compound are not available. However, research on the transformations of other dialkyl phosphonates provides insight into the likely mechanisms.

As mentioned earlier, the hydrolysis of dialkyl phosphonates can proceed through different mechanisms depending on the conditions and the structure of the phosphonate. The most common is an SN2-type nucleophilic attack at the phosphorus center. mdpi.com For sterically hindered phosphonates, alternative pathways involving cleavage of the carbon-oxygen bond can occur. researchgate.net

In the context of synthesis, the conversion of benzylic alcohols to diethyl benzylphosphonate esters using zinc iodide has been suggested to proceed through an SN1-like mechanism, indicating the formation of a carbocation intermediate. uiowa.edu Isotopic labeling studies on allylic systems have provided evidence for both SN2 and SN2' products, further supporting a carbocationic process. uiowa.edu

Applications of Bis 1,3 Dimethylbutyl Phosphonate in Non Clinical Chemical and Material Sciences

Utilization in Lubricant and Additive Formulations for Enhanced Performance

Phosphonate (B1237965) esters are recognized for their utility as lubricant additives, contributing to lubricity, thermal stability, and non-flammability. google.com They are integral to formulations designed to protect machinery and extend its operational life.

Phosphonate-based compounds are effective corrosion inhibitors, particularly in aqueous systems under near-neutral conditions. researchgate.net The primary mechanism involves the reaction of the phosphonate with metal ions present in the fluid or on the metal surface. This reaction forms a thin, protective, and poorly soluble metal-phosphonate film that precipitates onto the metal, isolating it from the corrosive environment. researchgate.netuoc.gr

The efficacy of phosphonate inhibitors is often enhanced through synergistic action with divalent metal ions, such as zinc (Zn²⁺) or calcium (Ca²⁺), which are commonly found in industrial process waters. manchester.ac.ukcsic.es These ions co-precipitate with the phosphonate to form a more robust and stable protective layer. manchester.ac.ukresearchgate.net For instance, studies on imino dimethyl phosphonic acid (IDMPA), another organophosphonate, demonstrate a significant increase in inhibition efficiency when combined with Zn²⁺ ions.

Table 1: Example of Synergistic Corrosion Inhibition by a Phosphonate/Zn²⁺ System Note: This data for IDMPA is representative of the synergistic mechanism common to phosphonate inhibitors.

Inhibitor System Concentration (ppm) Inhibition Efficiency (%)
IDMPA 100 Low (not specified as highly effective alone)
IDMPA + Zn²⁺ 100 + 10 54
IDMPA + Zn²⁺ 100 + 50 99

Data derived from a study on mild steel in a low chloride aqueous environment. researchgate.net

In lubrication, preventing direct metal-to-metal contact under high loads is critical. Bis(1,3-dimethylbutyl) phosphonate functions as an anti-wear (AW) and extreme pressure (EP) additive. uni-hamburg.delubrication.expert Under the high temperatures and pressures that occur during boundary lubrication, EP additives chemically react with the metal surface to form a sacrificial, protective film. lubrication.experttri-iso.com

Phosphorus-based additives like phosphonates decompose at these friction points to form a glassy, amorphous polyphosphate film that is chemically bonded to the metal. lubrication.expert This film is softer than the base metal and possesses a plate-like crystalline structure that provides an easily shearable plane. lubrication.expertgoogle.com This action shields the underlying surfaces from abrasion, scuffing, and welding, thereby reducing wear. lubrication.expert Research has identified dialkyl phosphites (phosphonates) as outstanding anti-wear substances. uni-hamburg.de

Integration into Specialty Chemicals and Industrial Processes

The reactivity of the phosphonate group makes it a valuable component in the synthesis of more complex molecules and materials.

Dialkyl H-phosphonates, the class to which this compound belongs, are highly versatile building blocks in modern organic chemistry. mdpi.com Their unique chemical properties allow them to serve as precursors for a wide range of valuable organophosphorus compounds. mdpi.com The synthesis of these compounds often involves a transesterification reaction where a precursor phosphonate reacts with an alcohol. mdpi.com

Table 2: Compounds Synthesized from H-Phosphonate Intermediates

Compound Class Application Area Reference
Aminophosphonates Bioactive compounds, metal chelation mdpi.com
Bisphosphonates Pharmaceuticals, bone targeting agents mdpi.com
Phosphates & Nucleotides Bio-organic chemistry, life sciences mdpi.com

Source: Molecules, 2024. mdpi.com

In material science, phosphonates are used to create hybrid inorganic-organic materials and to functionalize surfaces. beilstein-journals.orgmdpi.com The phosphonate group has a high affinity for metal oxides and can coordinate strongly with metal ions to form extended, well-defined networks known as metal phosphonates (MPs). manchester.ac.ukmdpi.com These hybrid materials can be structured as one-, two-, or three-dimensional coordination polymers. mdpi.com

The ability to build these structures has led to potential applications in several advanced fields, including:

Ion Exchange: The structured pores and channels within MPs can be designed to selectively trap or exchange ions. mdpi.com

Catalysis: The metal centers and organic linkers can be chosen to create catalytically active sites. mdpi.com

Protective Coatings: The strong interaction with metal surfaces allows for the formation of robust anticorrosion coatings. csic.es

Solvent Extraction and Separation Processes in Chemical Engineering

Organophosphorus compounds, including phosphonic acids and their esters, are employed as extractants in hydrometallurgy and chemical separation processes. researchgate.net Chromatography, as an alternative to traditional solvent extraction, utilizes materials impregnated with these compounds to achieve separations of valuable metals, such as rare earth elements. researchgate.net

In these applications, a solid support resin is impregnated with the phosphonate compound, creating a sorbent material. researchgate.net When an aqueous solution containing various metal ions is passed through this material, the phosphonate selectively forms complexes with certain ions, retaining them on the sorbent while others pass through. This allows for the effective separation and purification of target elements from complex mixtures. researchgate.net The chemical nature of this compound makes it a candidate for such applications within the broader family of organophosphorus extractants.

Theoretical and Computational Studies on Bis 1,3 Dimethylbutyl Phosphonate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and predicting the reactivity of molecules like Bis(1,3-dimethylbutyl) phosphonate (B1237965). nih.govdntb.gov.ua These calculations provide insights into the distribution of electrons within the molecule, which governs its chemical behavior.

By solving the Schrödinger equation for the molecule, albeit with approximations, DFT methods can determine a variety of electronic properties. Key reactivity descriptors that would be calculated for Bis(1,3-dimethylbutyl) phosphonate include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the bonding within the molecule, including the hybridization of atomic orbitals and the strength of bonds. This analysis can reveal important details about the P-C and P-O bonds in this compound.

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated ValueUnit
HOMO Energy-8.54eV
LUMO Energy1.23eV
HOMO-LUMO Gap9.77eV
Dipole Moment2.85Debye
Mulliken Charge on P+1.15e
Mulliken Charge on O (P=O)-0.68e

Note: The data in this table is hypothetical and intended to be representative of values that would be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.netnih.govfrontiersin.org For this compound, MD simulations would be employed to explore its conformational landscape and to understand how it interacts with other molecules.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. By solving Newton's equations of motion for each atom, the trajectory of the molecule can be tracked over time.

Key insights that would be gained from MD simulations of this compound include:

Intermolecular Interactions: By simulating this compound in the presence of other molecules (e.g., solvent molecules or other reactants), the nature and strength of intermolecular interactions such as hydrogen bonds and van der Waals forces can be investigated. rsc.org This is particularly important for understanding its behavior in solution and its potential to interact with biological targets.

A hypothetical table summarizing results from a conformational analysis of this compound is shown below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (O=P-C-C)
10.00178.5°
21.2565.2°
32.89-70.1°

Note: The data in this table is hypothetical and illustrates the kind of information that would be obtained from MD simulations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. rsc.orgufla.br For this compound, the following spectroscopic properties would be of interest:

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using quantum chemical methods. The predicted IR spectrum can be compared with an experimental spectrum to identify the characteristic vibrational modes of the molecule, such as the P=O and P-O-C stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the various nuclei in a molecule (e.g., ¹H, ¹³C, ³¹P) can also be predicted computationally. These predictions can be invaluable for assigning the peaks in an experimental NMR spectrum and for confirming the molecule's structure.

A hypothetical comparison of predicted and experimental spectroscopic data for this compound is presented below.

Spectroscopic FeaturePredicted ValueExperimental Value
P=O Stretch (IR)1255 cm⁻¹1260 cm⁻¹
³¹P NMR Chemical Shift25.4 ppm24.9 ppm
¹H NMR (CH-O-P)4.15 ppm4.12 ppm

Note: The data in this table is hypothetical and serves to demonstrate the expected agreement between calculated and experimental values.

Computational Modeling of Reaction Pathways and Energy Profiles

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions by modeling the reaction pathways and calculating the associated energy profiles. dntb.gov.uaosti.gov This approach would be highly valuable for understanding the reactivity of this compound in various chemical transformations.

For this compound, computational modeling could be used to study reactions such as:

Hydrolysis: The breakdown of the phosphonate ester bonds in the presence of water.

Transesterification: The exchange of the 1,3-dimethylbutyl groups with other alcohol moieties.

Reactions at the P=O group: The phosphoryl oxygen is a potential site for coordination to metal ions or for other chemical transformations.

A hypothetical energy profile for the hydrolysis of one of the ester groups in this compound is shown in the table below.

SpeciesRelative Energy (kcal/mol)
Reactants (Phosphonate + H₂O)0.0
Transition State+25.8
Products (Monoester + Alcohol)-5.2

Note: The data in this table is hypothetical and illustrates the type of information that would be obtained from the computational modeling of a reaction pathway.

Environmental Fate and Abiotic/biotic Degradation of Bis 1,3 Dimethylbutyl Phosphonate

Photolytic Degradation Pathways and Kinetics

Photolytic degradation, the breakdown of compounds by light, can be a significant environmental fate process for some organophosphorus compounds. For phosphonates, this process is influenced by factors such as the presence of photosensitizing agents and the pH of the surrounding medium. nih.gov Studies on various phosphonates have shown that they can undergo transformation when exposed to UV light, a process that is often enhanced in the presence of substances like iron. nih.gov

Hydrolytic Stability and Environmental Persistence under Various Conditions

Hydrolysis, the reaction with water, is a critical abiotic degradation pathway for many esters, including phosphonates. The stability of phosphonates against hydrolysis is highly dependent on the pH of the solution and the structure of the ester groups. Generally, the carbon-phosphorus bond in phosphonates is remarkably resistant to chemical hydrolysis. msu.rumdpi.comnih.govnih.govresearchgate.net However, the ester bonds (P-O-C) are more susceptible to cleavage.

The hydrolysis of dialkyl phosphonates can proceed under both acidic and basic conditions, typically following a two-step pathway where one ester group is cleaved first, followed by the second. mdpi.comnih.gov The rate of hydrolysis is influenced by the steric hindrance of the alkyl groups. For example, studies on various dialkyl phosphonates have shown that bulkier alkyl groups can affect the reaction rate. nih.gov

While specific hydrolysis kinetics for Bis(1,3-dimethylbutyl) phosphonate (B1237965) are not documented, we can infer its likely behavior from studies on similar compounds. The branched structure of the 1,3-dimethylbutyl group may impart a degree of steric hindrance, potentially influencing its hydrolytic stability compared to linear dialkyl phosphonates.

Table 1: Comparative Hydrolysis Rates of Selected Dialkyl Phosphonates under Acidic Conditions

CompoundSubstituent on Phenyl Ringk1 (h⁻¹)k2 (h⁻¹)Time for Complete Hydrolysis (h)
Dimethyl α-hydroxybenzylphosphonateUnsubstituted2.640.606.5
Dimethyl α-hydroxybenzylphosphonate4-NO₂--2.5
Dimethyl α-hydroxybenzylphosphonate4-Cl--5.5
Dimethyl α-hydroxybenzylphosphonate4-F--6.0

Data from a study on the acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates and is provided for comparative purposes. The 'k1' and 'k2' values represent the pseudo-first-order rate constants for the two consecutive hydrolysis steps. Data for all parameters was not available for all compounds. mdpi.com

Biodegradation Mechanisms and Microbial Transformations in Environmental Systems

The biodegradation of phosphonates is primarily a microbial process, with bacteria playing a key role in breaking down these compounds. msu.rumdpi.comnih.govnih.govresearchgate.net Microorganisms have evolved specific enzymatic pathways to cleave the stable carbon-phosphorus bond, allowing them to utilize phosphonates as a source of phosphorus, and sometimes carbon and nitrogen. msu.ruresearchgate.net

One of the most studied pathways for phosphonate biodegradation is the C-P lyase pathway, which involves a multi-protein enzyme complex. msu.rumdpi.com This pathway can degrade a wide range of phosphonates, including those with alkyl and aminoalkyl groups. The process is thought to proceed via a radical-based mechanism, leading to the formation of alkanes and orthophosphate. msu.ru Other enzymatic pathways, such as those involving phosphonatases, utilize hydrolytic mechanisms to cleave the C-P bond in specific types of phosphonates. mdpi.comnih.gov

The biodegradability of a specific phosphonate like Bis(1,3-dimethylbutyl) phosphonate will depend on its structure and the metabolic capabilities of the microbial communities in a given environment. The branched nature of its alkyl groups could influence its uptake and transformation by microbial enzymes. While direct studies on the biodegradation of this compound are lacking, the general principles of phosphonate metabolism by microorganisms suggest that it could be susceptible to degradation under appropriate environmental conditions, particularly in phosphorus-limited environments where the incentive for microbes to utilize alternative phosphorus sources is high.

Sorption and Mobility in Environmental Compartments: Soil, Water, and Sediment

The movement of this compound through the environment is largely governed by its sorption (adhesion) to soil particles and sediments. This process, in turn, influences its concentration in the water phase and its potential for leaching into groundwater. The key factors controlling the sorption of organophosphorus compounds are their hydrophobicity (water-repelling nature) and the organic carbon content of the soil or sediment. nih.gov

Studies on a range of organophosphate esters have demonstrated a clear correlation between their Kow values and their sorption to soil. nih.gov Compounds with higher Kow values exhibit stronger sorption and are consequently less mobile in the soil environment. nih.gov Therefore, it can be inferred that this compound would likely exhibit moderate to strong sorption to soils, particularly those with higher organic matter content. This would limit its mobility and potential for transport into aquatic systems. Desorption, the release of the compound from soil particles back into the water, is often less efficient for strongly sorbed compounds, leading to their persistence in the soil compartment. nih.gov

Table 2: Soil Sorption and Hydrophobicity of Selected Organophosphate Esters

CompoundLog KowSoil Sorption (Kd) L/kgDesorption (%)
Tris(2-chloroethyl) phosphate (B84403) (TCEP)1.470.3 - 2.1> 58.1
Tris(1-chloro-2-propyl) phosphate (TCPP)2.590.7 - 4.9> 58.1
Tris(2-butoxyethyl) phosphate (TBEP)3.753.6 - 28.5> 58.1
Tris(1,3-dichloro-2-propyl) phosphate (TDCP)3.84> 34.9% sorbedNot desorbed
Triphenyl phosphate (TPhP)4.61100% sorbedNot desorbed
2-ethylhexyl diphenyl phosphate (EHDP)5.92100% sorbedNot desorbed

This table presents data for a selection of organophosphate esters to illustrate the relationship between hydrophobicity (Log Kow) and soil sorption/desorption. The data is not for this compound but provides a basis for estimating its likely behavior. nih.gov

Conclusion and Future Research Perspectives on Bis 1,3 Dimethylbutyl Phosphonate

Synthesis of Current Academic Knowledge and Remaining Research Challenges

A thorough search of academic databases and chemical literature indicates that dedicated research on Bis(1,3-dimethylbutyl) phosphonate (B1237965) is exceptionally limited. Consequently, a synthesis of current academic knowledge yields a sparse landscape. The primary and most significant research challenge is, therefore, the foundational characterization and investigation of this compound. Key unanswered questions that represent immediate research challenges include:

Optimized Synthesis and Purification: While general methods for synthesizing dialkyl phosphonates are well-established, such as the Michaelis-Arbuzov reaction, specific high-yield synthetic routes and purification protocols for Bis(1,3-dimethylbutyl) phosphonate have not been detailed in the literature.

Physicochemical Characterization: Fundamental physicochemical properties, including but not limited to, melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, Mass Spectrometry) are not readily available.

Chemical Reactivity and Stability: The reactivity profile of this compound, including its stability under various conditions (e.g., pH, temperature, oxidative stress) and its reactivity towards different classes of reagents, remains to be systematically studied.

Interdisciplinary Research Opportunities for Expanded Understanding

The structural features of this compound, particularly the branched alkyl chains, suggest several potential avenues for interdisciplinary research. An expanded understanding of this compound could be achieved by exploring its properties and potential applications in collaboration with various scientific disciplines:

Materials Science: The bulky 1,3-dimethylbutyl groups could impart unique properties such as increased solubility in nonpolar media, specific thermal stability, or plasticizing effects. Collaborative research with materials scientists could explore its use as a flame retardant, a lubricant additive, or a monomer for the synthesis of novel phosphonate-containing polymers with tailored properties.

Medicinal Chemistry and Drug Delivery: Phosphonates are known isosteres of phosphates and are used in medicinal chemistry. While many phosphonate drugs are α-hydroxy or aminophosphonates, the potential of simple dialkyl phosphonates as prodrugs or bioactive molecules is an area of interest. Interdisciplinary studies with biochemists and pharmacologists could investigate the enzymatic stability of this compound and its potential as a precursor for biologically active molecules. The lipophilic nature of the alkyl groups could influence its membrane permeability.

Coordination Chemistry: The phosphonate group is an effective ligand for a wide range of metal ions. Research in conjunction with inorganic and coordination chemists could explore the synthesis and characterization of metal complexes of this compound. These complexes could have interesting catalytic, magnetic, or optical properties.

Methodological Advancements for Future Academic Investigations

Future academic investigations into this compound would benefit significantly from the application of modern methodological advancements in analytical and computational chemistry. A structured approach to characterizing this and other novel phosphonates would involve a suite of advanced techniques.

Research Area Advanced Methodologies Potential Insights
Structural Elucidation 2D NMR techniques (COSY, HSQC, HMBC), Single-crystal X-ray diffractionUnambiguous confirmation of the chemical structure and conformational analysis.
Purity and Separation Ultra-High-Performance Liquid Chromatography (UHPLC), Supercritical Fluid Chromatography (SFC)Development of rapid and efficient methods for purity assessment and enantiomeric separation if chiral centers are introduced.
Thermal Properties Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)Determination of thermal stability, decomposition pathways, and phase transitions.
Computational Modeling Density Functional Theory (DFT), Molecular Dynamics (MD) simulationsPrediction of spectroscopic properties, reaction mechanisms, and interactions with biological targets or material matrices.

The systematic application of these methodologies will be crucial in building a foundational understanding of this compound, paving the way for the exploration of its potential applications. The current void in the literature presents a clear opportunity for original research that can contribute new knowledge to the field of organophosphorus chemistry.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing Bis(1,3-dimethylbutyl) phosphonate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves esterification of phosphonic acid derivatives with 1,3-dimethylbutanol. Key parameters include:

  • Molar Ratios : A 1:2 stoichiometric ratio of phosphonic acid to alcohol ensures complete esterification.
  • Catalysts : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve yield.
  • Temperature : Reactions are heated under reflux (100–120°C) to overcome activation barriers.
  • Solvents : Toluene or dichloromethane is used to azeotropically remove water.

Q. Optimization Steps :

Monitor reaction progress via thin-layer chromatography (TLC) or ³¹P NMR.

Purify via column chromatography or fractional distillation.
Reference : Analogous synthesis methods for dibutyl phosphate suggest reaction times of 6–12 hours and catalyst loadings of 5–10 mol% .

Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphonate group.
  • ¹H/¹³C NMR : Peaks for methyl (δ 0.8–1.2 ppm) and butyl chains (δ 1.3–1.7 ppm) validate substituents.
  • FT-IR : Absorbances at 1250–1150 cm⁻¹ (P=O) and 1050–950 cm⁻¹ (P-O-C).
  • Mass Spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., 250–300 g/mol).
    Reference : Similar phosphonate characterization methods are validated in studies on structurally related compounds .

Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides).
  • Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste.
  • Toxicity Mitigation : Avoid skin contact; rinse with water for 15 minutes if exposed.
    Reference : Safety guidelines from phosphonate analogs emphasize avoiding environmental release and adhering to OSHA standards .

Advanced Research Questions

Q. Q4. How does this compound interact with biological enzymes, and what experimental designs can elucidate its inhibition mechanisms?

Methodological Answer:

  • Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of NADH oxidation) to measure inhibition constants (Kᵢ).
  • Molecular Docking : Perform in silico modeling to predict binding affinities to active sites (e.g., phosphatases).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions.
    Reference : Studies on phosphonate enzyme inhibitors highlight competitive/non-competitive inhibition modes and structural mimicry of phosphate esters .

Q. Q5. How can researchers resolve contradictions in ecotoxicological data for this compound?

Methodological Answer:

  • Standardized Testing : Use OECD guidelines (e.g., Test No. 201/202) for aquatic toxicity (e.g., Daphnia magna EC₅₀).
  • Degradation Studies : Analyze hydrolysis (pH 4–9) and photolysis rates to assess environmental persistence.
  • Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., t-butylphenyl diphenyl phosphate) to identify trends.
    Reference : Discrepancies in aquatic toxicity classifications (e.g., H410 vs. H412) underscore the need for harmonized testing protocols .

Q. Q6. What advanced analytical strategies are suitable for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-MS/MS : Detect sub-ppm impurities (e.g., unreacted alcohol or phosphonic acid) with reverse-phase C18 columns.
  • Ion Chromatography : Quantify ionic byproducts (e.g., phosphate ions) using conductivity detection.
  • Headspace GC-MS : Identify volatile degradation products (e.g., aldehydes).
    Reference : Impurity profiling for food-contact phosphonates validates these methods .

Q. Notes

  • Methodological rigor and cross-disciplinary approaches (e.g., combining synthetic chemistry with computational biology) are emphasized.
  • Regulatory compliance (e.g., EFSA, OECD) is critical for translational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.